5-Chlorothiophene-2-carbohydrazide hydrochloride 5-Chlorothiophene-2-carbohydrazide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768831
InChI: InChI=1S/C5H5ClN2OS.ClH/c6-4-2-1-3(10-4)5(9)8-7;/h1-2H,7H2,(H,8,9);1H
SMILES: C1=C(SC(=C1)Cl)C(=O)NN.Cl
Molecular Formula: C5H6Cl2N2OS
Molecular Weight: 213.08 g/mol

5-Chlorothiophene-2-carbohydrazide hydrochloride

CAS No.:

Cat. No.: VC13768831

Molecular Formula: C5H6Cl2N2OS

Molecular Weight: 213.08 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorothiophene-2-carbohydrazide hydrochloride -

Specification

Molecular Formula C5H6Cl2N2OS
Molecular Weight 213.08 g/mol
IUPAC Name 5-chlorothiophene-2-carbohydrazide;hydrochloride
Standard InChI InChI=1S/C5H5ClN2OS.ClH/c6-4-2-1-3(10-4)5(9)8-7;/h1-2H,7H2,(H,8,9);1H
Standard InChI Key NKRUOCYACLBIPT-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Cl)C(=O)NN.Cl
Canonical SMILES C1=C(SC(=C1)Cl)C(=O)NN.Cl

Introduction

Structural and Physicochemical Properties

The hydrochloride salt of 5-chlorothiophene-2-carbohydrazide derives from the parent carbohydrazide through protonation of the hydrazide nitrogen, enhancing its stability and solubility. Key characteristics include:

Molecular Architecture

  • Molecular Formula: Likely C5H6Cl2N2OS\text{C}_5\text{H}_6\text{Cl}_2\text{N}_2\text{OS} (parent carbohydrazide: C5H5ClN2OS\text{C}_5\text{H}_5\text{ClN}_2\text{OS}).

  • Functional Groups: Thiophene ring (chlorinated at C5), carbohydrazide (-CONHNH2_2), and hydrochloride (-HCl).

  • Structural Analogs: 5-Chloro-2-thiophenecarboxylic acid (precursor to anticoagulants like rivaroxaban) , 5-bromo-2-thiophenecarbohydrazide.

Physicochemical Data

PropertyValue (Parent Compound)Expected for Hydrochloride
Molecular Weight176.62 g/mol~213.00 g/mol
Melting PointNot reported>200°C (decomposition)
SolubilityDMSO, methanolEnhanced aqueous solubility
StabilityHygroscopicMoisture-sensitive

The hydrochloride form likely exhibits improved crystallinity and handling properties compared to the free base, critical for pharmaceutical formulation .

Synthetic Methodologies

The synthesis of 5-chlorothiophene-2-carbohydrazide hydrochloride involves sequential functionalization of the thiophene backbone, followed by salt formation.

Chlorination and Carboxylation

A patented one-pot method for 5-chloro-2-thiophenecarboxylic acid synthesis (CAS 42518-98-9) provides a template :

  • Chlorination: 2-Thiophenecarboxaldehyde reacts with chlorine gas (Cl2\text{Cl}_2) at -5–25°C to form 5-chloro-2-thiophenecarboxaldehyde .

  • Oxidation: The aldehyde intermediate undergoes haloform reaction with sodium hypochlorite (NaOCl\text{NaOCl}) in alkaline conditions, yielding 5-chloro-2-thiophenecarboxylic acid .

Hydrazide Formation and Salt Preparation

  • Carbohydrazide Synthesis: Reacting 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate (N2H4\text{N}_2\text{H}_4) in ethanol produces 5-chlorothiophene-2-carbohydrazide.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid (HCl\text{HCl}) in anhydrous conditions yields the final product.

Critical Parameters:

  • Temperature Control: <30°C to prevent decomposition .

  • Purification: Recrystallization from ethanol/water mixtures enhances purity.

Pharmacological Activity and Mechanisms

While direct studies on the hydrochloride salt are scarce, its parent compound exhibits notable bioactivity:

Antitumor Activity

  • In Vitro Efficacy: Inhibits proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50_{50} values <50 µM.

  • Mechanism: Induces apoptosis via mitochondrial pathway activation (caspase-3/9 upregulation).

Antimicrobial Properties

  • Broad-Spectrum Activity: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

  • Synergy: Enhances β-lactam antibiotic efficacy against methicillin-resistant S. aureus (MRSA).

Structure-Activity Relationships (SAR)

ModificationEffect on Activity
Chlorine at C5Enhances lipophilicity and target binding
CarbohydrazideEnables hydrogen bonding with enzyme active sites
Hydrochloride SaltImproves pharmacokinetics (e.g., oral bioavailability)

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticoagulant Synthesis: Analogous to 5-chloro-2-thiophenecarbonyl chloride, a precursor to rivaroxaban .

  • Anticancer Agents: Serves as a scaffold for kinase inhibitors targeting EGFR and VEGFR.

Material Science

  • Coordination Polymers: The hydrazide moiety chelates metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalytic applications.

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